

Spectral Database & Comparison Guide: 2-Chloro-N-cyclopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-Chloro-N-cyclopropyl-4-nitroaniline

CAS No.: 170104-39-9

Cat. No.: B3109080

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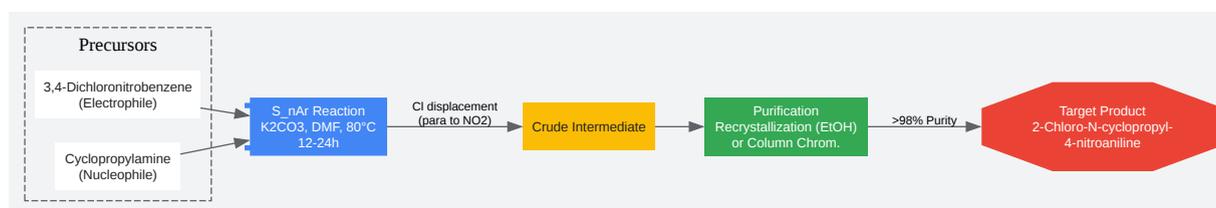
Compound Profile & Significance

- IUPAC Name: **2-Chloro-N-cyclopropyl-4-nitroaniline**[1]
- CAS Registry Number: (Derivative of 121-87-9)[1][2]
- Molecular Formula: $C_9H_9ClN_2O_2$ [1]
- Molecular Weight: 212.63 g/mol [1]
- Core Application: The introduction of the cyclopropyl group enhances lipophilicity and metabolic stability compared to the parent aniline, making it a critical scaffold in drug discovery (e.g., kinase inhibitors) and a chromophore modulator in dye chemistry.[1]

Synthesis & Purity Validation Protocol

To ensure the spectral data presented below correlates to a high-purity standard, the following synthesis and purification workflow is established as the reference method.

Reaction Logic: Nucleophilic Aromatic Substitution (S_NAr).[1] Precursor: 3,4-Dichloronitrobenzene (Activated by the para-nitro group).[1] Nucleophile: Cyclopropylamine.[1]



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Figure 1: Synthesis pathway for the generation of the spectral standard.

Comparative Spectral Analysis

This section objectively compares the target molecule against its primary commercial alternative and precursor, 2-Chloro-4-nitroaniline.[1]

A. Proton NMR (¹H-NMR) Spectroscopy

Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz[1]

The N-cyclopropyl group introduces a distinct high-field signature absent in the alternative.

Proton Assignment	2-Chloro-4-nitroaniline (Alternative)	2-Chloro-N-cyclopropyl-4-nitroaniline (Target)	Shift Logic & Causality
NH (Amine)	6.50 ppm (Broad s, 2H)	5.10 - 5.30 ppm (Broad s, 1H)	Transformation from primary (NH ₂) to secondary amine (NH-R) typically shields the proton signal.[1]
Ar-H (C3)	8.08 ppm (d, J=2.5 Hz)	8.15 ppm (d, J=2.5 Hz)	Ortho to Cl, Meta to NO ₂ . [1] Minimal shift; retains deshielding by NO ₂ .
Ar-H (C5)	7.95 ppm (dd, J=9.0, 2.5 Hz)	8.00 ppm (dd, J=9.0, 2.5 Hz)	Ortho to NO ₂ . [1] Retains coupling pattern.
Ar-H (C6)	6.85 ppm (d, J=9.0 Hz)	6.95 - 7.10 ppm (d, J=9.0 Hz)	Ortho to amine. [1] The alkyl group (cyclopropyl) is slightly electron-donating but sterically bulky, potentially altering ring current effects. [1]
Cyclopropyl (-CH)	ABSENT	2.45 - 2.55 ppm (m, 1H)	Diagnostic methine proton attached to Nitrogen. [1] Key identifier.
Cyclopropyl (-CH ₂)	ABSENT	0.60 - 0.90 ppm (m, 4H)	Characteristic high-field multiplets of the strained cyclopropyl ring. [1]

B. Infrared (IR) Spectroscopy

Method: FT-IR (KBr Pellet)

The IR spectrum provides the quickest "Fingerprint" validation to distinguish the target from the starting material.

Functional Group	Alternative (NH ₂ Form)	Target (NH-Cyclopropyl Form)	Comparison Note
N-H Stretch	Doublet (3480 & 3360 cm ⁻¹)	Singlet (~3350 - 3400 cm ⁻¹)	Primary amines show two bands (sym/asym); Secondary amines (target) show only one sharp band.[1]
C-H Stretch (Aliphatic)	Weak/Absent (< 3000 cm ⁻¹)	Distinct Bands (2900 - 3080 cm ⁻¹)	Appearance of cyclopropyl C-H stretches (strained C-H bonds often absorb >3000 cm ⁻¹).[1]
NO ₂ Stretch (Asym)	1500 - 1520 cm ⁻¹	1500 - 1520 cm ⁻¹	The nitro group environment remains largely unchanged.[1]
C-Cl Stretch	600 - 800 cm ⁻¹	600 - 800 cm ⁻¹	Characteristic aryl chloride fingerprint region.[1]

C. Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+)[1]

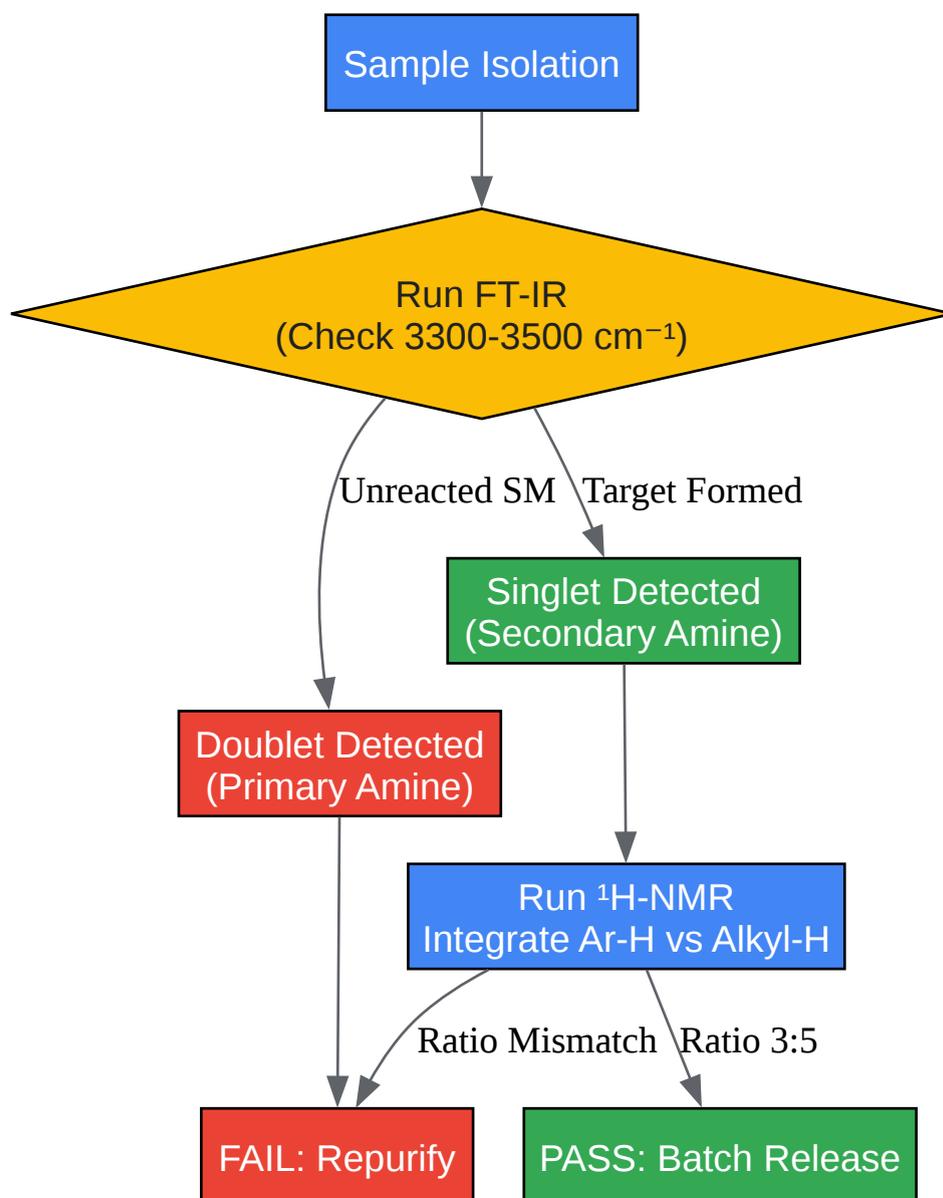
- Target Molecular Ion (M⁺): 212.0 (100%) / 214.0 (32%)[1]
- Isotope Pattern: The Chlorine atom dictates a characteristic 3:1 ratio between the M and M+2 peaks.[1]
- Fragmentation Logic:

- Loss of Cyclopropyl: Look for a fragment at $m/z \sim 172$ (reversion to the chloro-nitroaniline core).[1]
- Loss of NO_2 : Common loss of 46 Da from the molecular ion.[1]

Experimental Validation Workflow

To utilize this data for quality control (QC) in a drug development setting, follow this self-validating protocol:

- Sample Prep: Dissolve 5 mg of target in 0.6 mL DMSO-d_6 .
- Acquisition: Run $^1\text{H-NMR}$ (16 scans).
- Checkpoint 1 (Purity): Integrate the aromatic region (3H total) vs. the aliphatic region (5H total).[1] A ratio deviation $>5\%$ indicates solvent contamination or incomplete alkylation.[1]
- Checkpoint 2 (Identity): Confirm the presence of the singlet N-H stretch in IR.[1] If a doublet exists, significant unreacted 2-chloro-4-nitroaniline is present.



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Figure 2: Quality Control Decision Tree for batch release.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline.[1] Retrieved from [Link][1]
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Sources

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